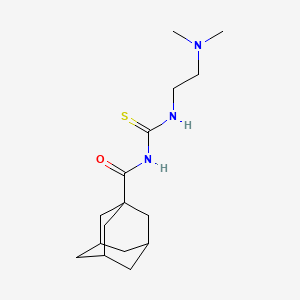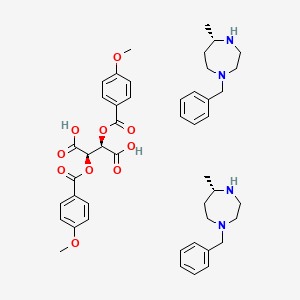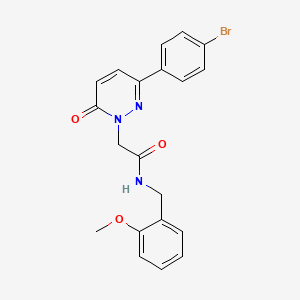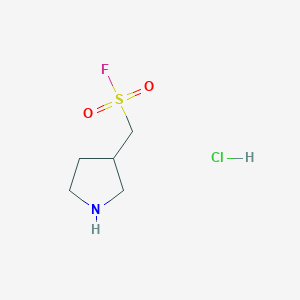
(Pyrrolidin-3-yl)methansulfonylfluorid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2126160-86-7 . It has a molecular weight of 203.66 . The IUPAC name for this compound is pyrrolidin-3-ylmethanesulfonyl fluoride hydrochloride .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Wirkmechanismus
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride works by irreversibly inhibiting proteases, which are enzymes that break down proteins into smaller peptides. (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride binds to the active site of proteases, preventing them from breaking down proteins. This mechanism of action makes (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride a valuable tool in the study of proteases and their role in various diseases.
Biochemical and Physiological Effects:
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride can inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. Additionally, (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has several advantages for lab experiments, including its high specificity towards proteases and its ability to irreversibly inhibit proteases. However, (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride also has some limitations, including its potential toxicity and the need for expertise and proper equipment to ensure the purity of the final product.
Zukünftige Richtungen
There are several future directions for research on (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride. One potential direction is the development of new (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride derivatives with improved properties, such as increased specificity towards certain proteases or reduced toxicity. Additionally, (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride could be used as a tool to study the role of proteases in other diseases, such as cardiovascular disease and diabetes. Finally, (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride could be used in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a valuable tool in scientific research due to its unique properties. Its ability to irreversibly inhibit proteases and its reactivity towards peptides make it a valuable tool in the study of proteases and their role in various diseases. While (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has some limitations, its potential for future research and development makes it an important compound in the field of scientific research.
Synthesemethoden
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride can be synthesized using various methods, including reaction of pyrrolidine with methanesulfonyl chloride followed by reaction with hydrogen fluoride gas. In addition, (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride can also be synthesized using sodium fluoride instead of hydrogen fluoride. The synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a complex process that requires expertise and proper equipment to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenforschung
Der Pyrrolidinring, ein fünfgliedriger Stickstoffheterocyclus, dient als vielseitiges Gerüst für neuartige biologisch aktive Verbindungen . Forscher haben Derivate dieses Rings untersucht, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol. Die einzigartigen Eigenschaften von Pyrrolidin, wie die effiziente Erforschung des Pharmakophorraums, die Stereogenität und die Nicht-Planarität, tragen zu seiner Popularität in der Medikamentenentwicklung bei. Wissenschaftler entwerfen Pyrrolidin-basierte Moleküle, um bestimmte Proteine anzusteuern, wobei sie sterische Faktoren und die räumliche Orientierung von Substituenten berücksichtigen. Die Synthesestrategien beinhalten entweder die Konstruktion des Rings aus verschiedenen Vorläufern oder die Funktionalisierung vorgeformter Pyrrolidinringe, wie z. B. Prolin-Derivate .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-1-2-7-3-5;/h5,7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZXFVLYREUGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)(=O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
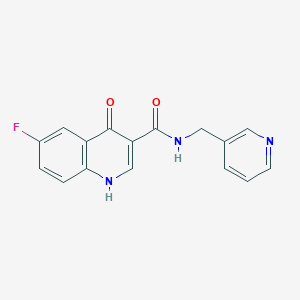
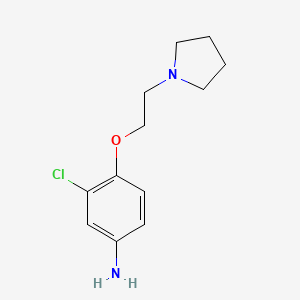
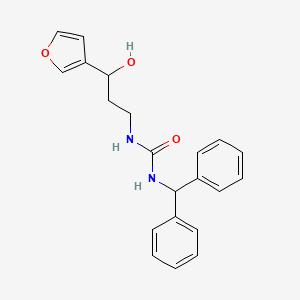
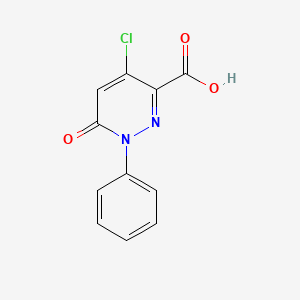
![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)

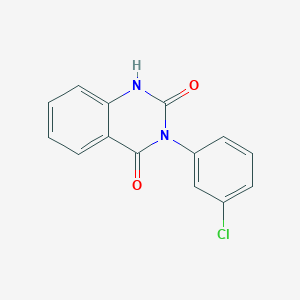
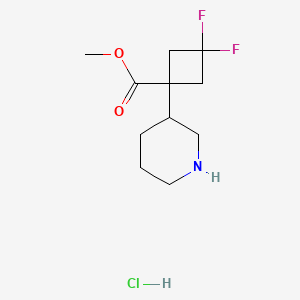

![3-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2386317.png)
